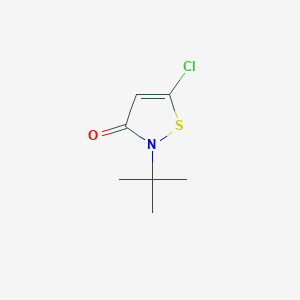![molecular formula C6H11NO4 B1343127 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid CAS No. 147578-52-7](/img/structure/B1343127.png)
4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is structurally related to several compounds studied for their chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, indicating a potential interest in the chemical behavior and applications of such derivatives.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including [2 + 2]-photocycloaddition, ring opening, Hofmann rearrangement, and nitrogen protection as described in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . Additionally, a copper-catalyzed cross-coupling reaction has been employed to synthesize a surfactant containing a 4-oxobutanoic acid derivative . These methods suggest possible synthetic routes that could be adapted for the synthesis of "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. Single crystal X-ray diffraction studies have revealed the crystalline systems and space groups of similar compounds, such as a monoclinic crystalline system with a non-centrosymmetric space group P21/C and a triclinic unit cell in the P-1 space group . These studies provide insights into the molecular geometry and potential intermolecular interactions that could be expected for "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid."
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, 4-amino-5-hexynoic acid acts as a potent inhibitor of tetrapyrrole biosynthesis in plants , indicating that the amino and oxo functional groups in the 4-oxobutanoic acid derivatives can interact with biological systems. The inhibitory activity of 4-substituted 2,4-dioxobutanoic acids on glycolic acid oxidase also demonstrates the potential reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" have been characterized. For example, the thermal stability, melting points, and absorption wavelengths of these compounds have been determined using techniques like TGA, DTA, and UV-Vis spectrophotometry . Additionally, the presence of functional groups and hydrogen bonds has been confirmed by FT-IR spectroscopy . These properties are crucial for understanding the behavior of "4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid" in various environments and applications.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid, and its derivatives have been subjects of spectroscopic and structural investigations to elucidate their molecular properties and potential applications. For instance, the molecular docking, vibrational, structural, electronic, and optical studies of similar compounds have shown their potential in bonding, indicating biological activities and suitability for nonlinear optical materials due to their dipole moment and first hyperpolarizabilities. This suggests that derivatives of 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid could be explored for pharmacological importance and materials science applications (Vanasundari et al., 2018).
Role in Diabetes Mellitus Experimental Models
Research involving the succinamic acid derivative 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid has indicated its potential as an insulinotropic agent in the treatment of non-insulin dependent diabetes mellitus. In studies, this compound exhibited significant effects on plasma glucose, serum insulin, and lipid profiles in streptozotocin–nicotinamide induced type 2 diabetic model rats, suggesting its role in managing type-2 diabetes mellitus (Khurana et al., 2018).
Synthesis and Optical Properties for Alzheimer's Disease
The synthesis and optical properties of derivatives have been explored for applications in detecting β-amyloid aggregates, indicative of Alzheimer’s disease. A novel fluorescent probe for β-amyloids, synthesized from a derivative, showed high binding affinities toward Aβ(1–40) aggregates in vitro, providing a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Analytical Applications in Enzyme Activity Assays
Compounds derived from 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid have been used in assays to measure enzyme activity, demonstrating their utility in biochemical research. For example, D-kynurenine, a related compound, was used to assay D-amino acid oxidase activity by converting to kynurenic acid, which emits fluorescence in the presence of zinc ions. This method offers a way to assess enzyme activity in biological samples, highlighting the analytical applications of these derivatives (Song et al., 2010).
Propiedades
IUPAC Name |
4-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c8-4-3-7-5(9)1-2-6(10)11/h8H,1-4H2,(H,7,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIXHLZKJCLQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604084 |
Source


|
| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |
CAS RN |
147578-52-7 |
Source


|
| Record name | 4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)







![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)




